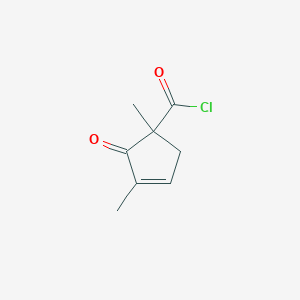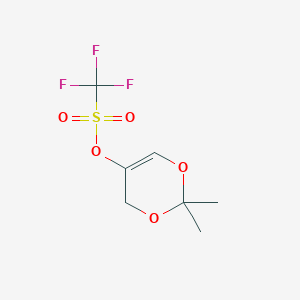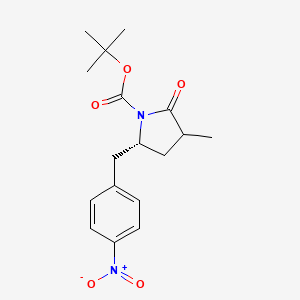![molecular formula C22H27Cl2NO2 B13972084 Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-16-2](/img/structure/B13972084.png)
Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Chlorambucil can be synthesized through a multi-step process involving the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride . The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the bis(2-chloroethyl)amino group . The final product is purified through recrystallization or chromatography to obtain high purity Chlorambucil .
Industrial Production Methods
Industrial production of Chlorambucil involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions . The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
化学反応の分析
Types of Reactions
Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: Chlorambucil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the chloroethyl groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Modified derivatives with reduced chloroethyl groups.
Substitution: Substituted products with different functional groups.
科学的研究の応用
Chlorambucil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Primarily used in chemotherapy for treating chronic lymphocytic leukemia and malignant lymphomas.
Industry: Employed in the development of new pharmaceuticals and chemical research.
作用機序
Chlorambucil exerts its effects through alkylation of DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the guanine bases in DNA . The pathways involved include the induction of apoptosis and inhibition of cell proliferation .
類似化合物との比較
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.
Uniqueness of Chlorambucil
Chlorambucil is unique due to its relatively lower toxicity compared to other nitrogen mustards . It is also known for its oral bioavailability, making it convenient for patient administration .
特性
CAS番号 |
77063-16-2 |
|---|---|
分子式 |
C22H27Cl2NO2 |
分子量 |
408.4 g/mol |
IUPAC名 |
2-phenylethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27Cl2NO2/c23-14-16-25(17-15-24)21-11-9-20(10-12-21)7-4-8-22(26)27-18-13-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2 |
InChIキー |
KOUAMUDOBHPDIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)




![Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)




![2-Ethyl-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13972062.png)
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)


